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Methyl 4-azaspiro[2.5]octane-6-carboxylate

Catalog No.
S13988917
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-azaspiro[2.5]octane-6-carboxylate

Product Name

Methyl 4-azaspiro[2.5]octane-6-carboxylate

IUPAC Name

methyl 4-azaspiro[2.5]octane-6-carboxylate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-2-3-9(4-5-9)10-6-7/h7,10H,2-6H2,1H3

InChI Key

IWMUJSWXCJVUQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC2)NC1

Methyl 4-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure that incorporates a nitrogen atom within its framework. The compound features a spiro connection between two carbon rings, which contributes to its distinct chemical properties and potential biological activities. Its molecular formula is C9H13NO2C_9H_{13}NO_2, with a molecular weight of approximately 169.21 g/mol. This compound is notable for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Substitution Reactions: The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions.
  • Reduction Reactions: The carboxylate group can be reduced to form alcohols or other derivatives.
  • Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex structures.

The specific conditions and reagents used will dictate the outcomes of these reactions, allowing for the synthesis of various derivatives.

Research indicates that methyl 4-azaspiro[2.5]octane-6-carboxylate exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. The compound may act as an antagonist at specific receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function. Furthermore, preliminary studies suggest it may possess anti-inflammatory and anticancer properties, although more research is needed to fully elucidate its mechanisms of action.

The synthesis of methyl 4-azaspiro[2.5]octane-6-carboxylate typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as cyclopropanecarboxylic acid derivatives.
  • Formation of the Spiro Structure: This involves cyclization reactions where the nitrogen atom is incorporated into the spiro framework.
  • Carboxylation: The introduction of the carboxylate group can be achieved through various methods, including the use of carbon dioxide under pressure or through reaction with carboxylic acid derivatives.
  • Purification: The final product is purified using techniques such as column chromatography to isolate methyl 4-azaspiro[2.5]octane-6-carboxylate in high yield.

Methyl 4-azaspiro[2.5]octane-6-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological disorders or inflammatory diseases.
  • Material Science: Its unique structural properties could be useful in the development of new materials with specific mechanical or chemical properties.
  • Chemical Synthesis: As a versatile building block, it can be utilized in the synthesis of more complex organic molecules.

Interaction studies have shown that methyl 4-azaspiro[2.5]octane-6-carboxylate can bind to specific enzymes and receptors within biological systems. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research suggests that this compound may modulate receptor activity, influencing pathways that are critical for various physiological processes.

Several compounds share structural similarities with methyl 4-azaspiro[2.5]octane-6-carboxylate, each exhibiting distinct properties and potential applications:

Compound NameStructural FeaturesUnique Aspects
7-Methyl-4-azaspiro[2.5]octane; hydrochlorideSimilar spirocyclic structure with a different nitrogen positionPotentially different biological activity
Methyl 4-azaspiro[2.5]octane-7-carboxylateContains a carboxylate group at a different positionDistinct reactivity profile due to carboxylate group
4-Azaspiro[2.5]octane-5,7-dioneTwo carbonyl groups instead of one carboxylateDifferent reactivity and potential applications

Uniqueness

Methyl 4-azaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure and the positioning of functional groups, which impart distinct chemical and biological properties compared to similar compounds. This uniqueness enhances its value in research and potential therapeutic applications, setting it apart from other members of the azaspiro family.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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